3,3-Dimethyl-1-(1-methylpiperidin-4-yl)ureahydrochloride

Medicinal Chemistry Lead Optimization Structure-Activity Relationship

Researchers optimizing soluble epoxide hydrolase inhibitors face challenges isolating the contribution of the core urea-piperidine pharmacophore from complex substituents. This compound solves that as a minimalist control scaffold. • Purity: ≥95%, enabling precise SAR & ADMET model validation • Distinct 3,3-dimethyl substitution (predicted Log P ~2.2) provides a property cliff from regioisomers • HCl salt ensures stability during synthesis & derivatization • Ready stock; request quote for competitive bulk pricing

Molecular Formula C9H20ClN3O
Molecular Weight 221.73 g/mol
Cat. No. B13637241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-1-(1-methylpiperidin-4-yl)ureahydrochloride
Molecular FormulaC9H20ClN3O
Molecular Weight221.73 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)NC(=O)N(C)C.Cl
InChIInChI=1S/C9H19N3O.ClH/c1-11(2)9(13)10-8-4-6-12(3)7-5-8;/h8H,4-7H2,1-3H3,(H,10,13);1H
InChIKeyOXRMJSFDZWSTHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethyl-1-(1-methylpiperidin-4-yl)urea HCl – Chemical Identity & Procurement


3,3-Dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride (CAS 2402830-51-5 for the salt; free base CAS 115291-14-0) is a synthetic, trisubstituted urea derivative featuring a 1-methylpiperidin-4-yl core and a 3,3-dimethylated terminal nitrogen. It belongs to the broader class of piperidine-derived ureas, which are extensively explored as pharmacophores for soluble epoxide hydrolase (sEH) inhibition and other therapeutic targets [1]. The compound is primarily utilized as a research chemical and synthetic building block, with key identifiers including the molecular formula C₉H₁₉N₃O·HCl, a molecular weight of 221.7 g/mol, and the InChIKey WDMQNQCBLXTVOL-UHFFFAOYSA-N [2]. Its structural simplicity, featuring a fully substituted urea motif, makes it a valuable scaffold for structure-activity relationship (SAR) studies investigating the role of N-methyl and N',N'-dimethyl substitution patterns on biological activity.

SAR scaffold: trisubstituted urea with 3,3-dimethyl and 1-methylpiperidin-4-yl moieties
Research tool for sEH inhibitor pharmacophore exploration and target engagement studies
Synthetic building block for focused piperidine-urea libraries and ghrelin receptor ligand development

3,3-Dimethyl-1-(1-methylpiperidin-4-yl)urea HCl – Substitution Specificity


Within the chemical space of piperidine-derived ureas, subtle alterations to the substitution pattern on the urea nitrogen atoms can lead to profound differences in target engagement, selectivity, and pharmacokinetic properties [1]. For instance, shifting a methyl group to create a 1,3-dimethyl isomer, removing the N-methyl from the piperidine ring, or extending with a methylene spacer results in distinct molecular geometries and electronic distributions. These variations directly impact critical drug-like properties such as lipophilicity (clogP), aqueous solubility, and metabolic stability, which are key decision points in scientific procurement when a specific physicochemical profile or a particular interaction with a biological target is required [2]. Generic substitution without direct comparative data therefore carries significant risk of altering experimental outcomes, particularly in lead optimization campaigns where precise SAR understanding is essential.

Regioisomer mismatch
1,3-Dimethyl isomer presents altered hydrogen-bond donor/acceptor geometry and a predicted Log P shift (~1.5 vs ~2.2) that may modify passive permeability and solubility profiles.
Des-methyl analog divergence
Removing the N-methyl on piperidine is likely to reduce lipophilicity and increase basicity, affecting ionization at physiological pH and volume of distribution behavior.

3,3-Dimethyl-1-(1-methylpiperidin-4-yl)urea HCl – Quantitative Evidence


Predicted Property Differentiation from Key Analogs

High-strength, head-to-head quantitative comparative data from primary research papers is not available in the public domain for this specific compound. However, a detailed analysis of structural analogs reveals critical property cliffs. The 3,3-dimethyl substitution pattern on 3,3-Dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride creates an achiral, compact urea pharmacophore. In comparison, its closest regioisomer, 1,3-Dimethyl-1-(1-methylpiperidin-4-yl)urea, has a different hydrogen-bond donor/acceptor presentation. Comparative predicted properties demonstrate distinct profiles: the 1,3-dimethyl isomer has a lower consensus Log P (1.5 vs. 2.2) and a higher calculated aqueous solubility (LogS: -2.1 vs. -3.2), suggesting the target compound is significantly more lipophilic and less soluble, which are key determinants in assays for passive membrane permeability, protein binding, and formulation development. Furthermore, compared to the des-methyl analog, 1-(1-methylpiperidin-4-yl)-3,3-dimethylurea, the presence of the N-methyl on the piperidine ring is predicted to reduce lipophilicity (estimated clogP ~2.0 vs. ~2.5) and increase basicity, impacting its ionization state at physiological pH and potentially its volume of distribution. These are class-level inferences based on established medicinal chemistry principles and predictive models [1].

Predicted property cliff
Class-level inference
Target: Log P ~2.2, LogS ~-3.2
1,3-Dimethyl isomer: Log P ~1.5, LogS ~-2.1
Des-methyl analog: Log P ~1.0, LogS ~-1.5
Predicted lipophilicity and solubility shifts may influence assay compatibility and DMPK profiling
Consensus model predictions; verify experimentally
Medicinal Chemistry Lead Optimization Structure-Activity Relationship

3,3-Dimethyl-1-(1-methylpiperidin-4-yl)urea HCl – Application Scenarios


sEH SAR: Fragment-to-Lead Tool

Given the established role of 3,3-disubstituted piperidine ureas as highly potent sEH inhibitors [1], this compound can serve as a minimalist pharmacophore control. Its compact structure, devoid of the complex secondary pharmacophores common in the literature, allows researchers to systematically study the contribution of the core urea-piperidine scaffold to enzyme inhibition, selectivity against other epoxide hydrolases, and baseline metabolic stability. Its predicted higher lipophilicity (Log P ~2.2) compared to simpler urea analogs provides a unique point in property space.

Synthetic Intermediate for Ghrelin Receptor Ligands

Patent literature describes asymmetric piperidinyl-substituted ureas as medicines targeting the ghrelin receptor [2]. The target compound, with its 3,3-dimethyl urea terminus, is a key building block for generating focused libraries of N-methylpiperidine-urea derivatives. Its hydrochloride salt form offers enhanced stability and handling during synthesis, enabling rapid derivatization at the piperidine nitrogen or through other urea modifications.

Probing Urea Transporter Inhibition Selectivity

The broader class of piperidine ureas has been implicated in modulating urea transporters [3]. The distinct substitution pattern of this compound—featuring an achiral 3,3-dimethylurea—provides a valuable tool compound. It can be compared against its regioisomers and des-methyl analogs in assays for UT-A1 and UT-B to dissect the structural determinants of isoform selectivity and inhibition kinetics.

Physicochemical Property Marker for Model Validation

The compound's predicted property cliff from its near neighbors (e.g., Log P shift of ~0.7 units from the 1,3-dimethyl isomer) makes it an excellent empirical tool for validating predictive models of lipophilicity, solubility, and permeability. This specific application is relevant for groups developing or benchmarking computational ADMET models, where precise, verifiable property differences between closely related compounds are essential for model refinement [4].

Application
Selection Property
Validation Focus
sEH SAR studies
Trisubstituted urea scaffold, 3,3-dimethyl terminus
sEH inhibition assay, selectivity vs. other epoxide hydrolases, metabolic stability
Ghrelin receptor ligand library synthesis
Hydrochloride salt handleability, 3,3-dimethyl urea motif for derivatization
Derivatization at piperidine nitrogen, coupling efficiency, building block stability
Urea transporter isoform selectivity
Achiral 3,3-dimethylurea pattern, distinct from regioisomers
UT-A1/UT-B inhibition assays, kinetic profiling, regioisomer comparison
ADMET model validation
Measurable lipophilicity difference from near structural analogs
Benchmarking predicted vs. experimental Log P and solubility, property cliff verification
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